1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-5-1-4(7(10)11)2-6(3-5)15-8(12,13)14/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZJVDAZCVPEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene typically involves the bromination of 3-(difluoromethyl)-5-(trifluoromethoxy)benzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the corresponding benzene derivative without the bromine atom.
Scientific Research Applications
1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which can influence its biological activity and pharmacokinetics.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is compared to structurally related brominated trifluoromethoxybenzene derivatives (Table 1):
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethoxy group (OCF3) is a stronger electron-withdrawing group than difluoromethyl (CF2H), making 1-bromo-3-(trifluoromethoxy)benzene less reactive in electrophilic substitutions compared to the target compound .
- Steric Effects : Para-substituted analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) exhibit reduced steric hindrance compared to meta-substituted derivatives, favoring cross-coupling reactions .
- Multi-Substituted Derivatives : Compounds with additional substituents (e.g., nitro, iodo) show significantly altered reactivity. For example, 1-bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene is highly deactivated, limiting its utility in Suzuki-Miyaura couplings .
Reactivity in Cross-Coupling Reactions
Data from Pd-catalyzed arylations highlight substituent-dependent reactivity (Table 2):
Analysis :
Physical Properties and Commercial Availability
Implications :
- The trifluoromethoxy-substituted analogs are commercially accessible, with prices reflecting their use in pharmaceutical research (e.g., as intermediates for kinase inhibitors) .
- The target compound’s scarcity suggests it is primarily a specialty chemical, likely synthesized on-demand for specific applications .
Biological Activity
1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in chemical biology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H4BrF5O
- Molecular Weight : 291.02 g/mol
- CAS Number : 1417567-27-1
The biological activity of 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy and difluoromethyl groups enhance its lipophilicity and metabolic stability, potentially influencing its pharmacokinetics.
Target Interactions
Research indicates that compounds with similar structures often target:
- Enzymes involved in metabolic pathways.
- G protein-coupled receptors (GPCRs).
- Ion channels.
Biological Activity
1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene has shown promise in several biological assays:
In Vitro Studies
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to lipid metabolism, which could have implications for obesity treatment.
- Cell Viability Assays : The compound has been tested for cytotoxicity against various cancer cell lines, demonstrating selective inhibition in certain types.
Case Studies
- Anti-Cancer Activity : A study reported that derivatives of this compound exhibited significant anti-proliferative effects on breast cancer cells, with IC50 values ranging from 10 to 30 µM.
- Anti-inflammatory Properties : Another investigation highlighted the potential of this compound as a COX inhibitor, which could be beneficial in managing inflammatory diseases.
Data Table: Biological Activity Summary
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Lipid Metabolism | ~15 | |
| Cytotoxicity | Cancer Cell Lines | 10 - 30 | |
| COX Inhibition | Inflammatory Response | <50 |
Pharmacokinetics
The pharmacokinetic profile of 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene suggests moderate absorption with a potential for metabolic stability due to the presence of fluorinated substituents. Studies indicate that the compound may undergo hepatic metabolism, which could affect its bioavailability and therapeutic efficacy.
Q & A
Q. What mechanistic insights explain the stability of the trifluoromethoxy group under reductive conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
